molecular formula C10H13NO3 B037754 N-Hydroxy-3,4-methylenedioxyamphetamine CAS No. 114562-59-3

N-Hydroxy-3,4-methylenedioxyamphetamine

Cat. No.: B037754
CAS No.: 114562-59-3
M. Wt: 195.21 g/mol
InChI Key: FNDCTJYFKOQGTL-UHFFFAOYSA-N
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Description

N-hydroxy-3,4-methylenedioxyamphetamine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Hallucinogenic substances substance.

Biological Activity

N-Hydroxy-3,4-methylenedioxyamphetamine (N-OH MDA) is a psychoactive compound that belongs to the phenethylamine and amphetamine classes. As a derivative of 3,4-methylenedioxyamphetamine (MDA), it exhibits distinct biological activities that warrant detailed exploration. This article reviews the pharmacological properties, metabolic pathways, and biological effects of N-OH MDA based on diverse scientific literature.

  • IUPAC Name : this compound
  • CAS Number : 114562-59-3
  • Molecular Formula : C₁₀H₁₃NO₃
  • Molar Mass : 195.218 g/mol

Pharmacological Profile

N-OH MDA has been shown to possess stimulant and entactogenic properties similar to those of its parent compound, MDA. The biological activity of N-OH MDA can be categorized into several key areas:

  • Cardiovascular Effects :
    • Studies indicate that N-OH MDA can induce increases in blood pressure (BP) and heart rate (HR), akin to the effects produced by MDMA and MDA. For instance, dose-related increases in BP and HR were observed in animal models following administration of N-OH MDA .
    • The cardiovascular effects are primarily mediated through its action on monoamine transporters, particularly serotonin (5-HT) transporters, which distinguish it from traditional stimulants that preferentially target catecholamine transporters .
  • Metabolic Pathways :
    • The metabolism of N-OH MDA involves several pathways, including hydroxylation and demethylation. In vivo studies have shown that N-OH MDA is metabolized into various hydroxylated metabolites, which may also exhibit biological activity .
    • Key metabolites identified include 3,4-dihydroxymethamphetamine (HHMA) and 4-hydroxy-3-methoxyamphetamine (HMA), which are formed through the O-demethylenation pathway .

Case Studies and Experimental Data

  • Stimulus Generalization Studies :
    • In experiments where rats were trained to discriminate MDMA from saline, N-OH MDA produced stimulus effects similar to those of MDMA. This suggests that N-OH MDA retains psychoactive properties that are comparable to its parent compound .
  • Pharmacokinetics :
    • The pharmacokinetic profile of N-OH MDA has been evaluated using rat liver slices and intravenous administration methods. These studies revealed important insights into the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to its analogs:

CompoundPrimary EffectsCardiovascular ImpactMetabolic Pathway
N-OH MDAStimulant, entactogenIncreased BP & HRHydroxylation, O-demethylation
MDAStimulant, entactogenIncreased BP & HRO-demethylenation
MDMAStimulant, entactogenIncreased BP & HRMajor O-demethylenation pathway

Properties

CAS No.

114562-59-3

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]hydroxylamine

InChI

InChI=1S/C10H13NO3/c1-7(11-12)4-8-2-3-9-10(5-8)14-6-13-9/h2-3,5,7,11-12H,4,6H2,1H3

InChI Key

FNDCTJYFKOQGTL-UHFFFAOYSA-N

SMILES

CC(CC1=CC2=C(C=C1)OCO2)NO

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)NO

Pictograms

Irritant

Synonyms

N-hydroxy MDA
N-hydroxy methylenedioxyamphetamine
N-hydroxy-1-(3,4-methylenedioxyphenyl)-2-aminopropane
N-hydroxy-1-(3,4-methylenedioxyphenyl)-2-aminopropane hydrochloride
N-hydroxy-1-(3,4-methylenedioxyphenyl)-2-aminopropane, (+-)-isomer
N-hydroxy-3,4-methylenedioxyamphetamine
N-OH-MDA

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Hydroxy-3,4-methylenedioxyamphetamine
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Reactant of Route 5
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Reactant of Route 6
N-Hydroxy-3,4-methylenedioxyamphetamine

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